2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethylamine

Description

Chemical Identity and Nomenclature

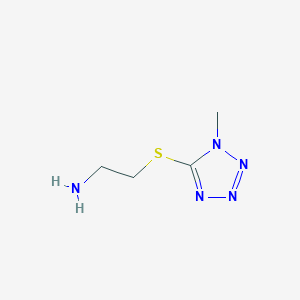

This compound is formally identified by its Chemical Abstracts Service registry number 774191-08-1. The compound possesses the molecular formula C₄H₉N₅S and exhibits a molecular weight of 159.212757825851 atomic mass units. The systematic nomenclature reflects the compound's structural components: the primary ethylamine chain connected through a sulfanyl linkage to the 5-position of a 1-methyl-1H-tetrazole ring system.

The compound is recognized under several synonymous designations in chemical literature, including 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, 2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine, and 5-[(2-aminoethyl)sulfanyl]-1-methyl-1H-1,2,3,4-tetrazole. This nomenclatural diversity reflects the various systematic approaches to describing the compound's connectivity pattern, with each name emphasizing different aspects of its structural organization.

The structural representation through Simplified Molecular Input Line Entry System notation (NCCSc1nnnn1C) clearly delineates the connectivity pattern, showing the ethylamine functionality (NCCSS) connected to the methylated tetrazole ring system. The International Chemical Identifier key provides a unique computational fingerprint for the compound, facilitating its identification across various chemical databases and research platforms.

Historical Context of Tetrazole Derivatives in Organic Chemistry

The tetrazole structural motif represents one of the most historically significant developments in heterocyclic chemistry, with its discovery tracing back to the pioneering work of Swedish chemist J. A. Bladin in 1885. Bladin's initial observation involved the reaction of dicyanophenylhydrazine with nitrous acid, leading to the formation of a compound with the chemical formula C₈H₅N₅, for which he proposed the name "tetrazole" to describe this novel ring structure. This foundational discovery established the tetrazole framework as a unique class of doubly unsaturated five-membered ring aromatic heterocycles, consisting of one carbon and four nitrogen atoms.

The synthetic methodology for tetrazole preparation has evolved significantly since Bladin's initial discovery. The first preparation of 1H-tetrazole itself was achieved through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure conditions. Subsequently, more practical synthetic approaches emerged, including the Pinner reaction of organic nitriles with sodium azide in the presence of buffered strong acids, which enables the clean synthesis of 5-substituted 1H-tetrazoles. Alternative methodologies include the deamination of 5-aminotetrazole and various multicomponent reaction approaches that have expanded the accessibility of diverse tetrazole derivatives.

The historical progression of tetrazole chemistry has been marked by several key developments. In 1961, Ugi and colleagues first reported the use of hydrazoic acid to replace carboxylic acid in the Passerini reaction and in the Ugi reaction to form tetrazole derivatives, establishing multicomponent reaction pathways as valuable synthetic routes. This advancement opened new avenues for the efficient preparation of complex tetrazole-containing molecules. The recognition that tetrazoles do not exist in nature but represent entirely synthetic constructs has emphasized their importance as designer molecules in medicinal chemistry and materials science.

The development of tetrazole chemistry has been driven by the unique electronic properties of this heterocyclic system. Tetrazoles consist of the highest nitrogen content among stable heterocycles, contributing to their distinctive reactivity patterns and stability characteristics. The aromatic nature of the tetrazole ring, with its 6π-electron system, provides electronic delocalization that enhances both stability and reactivity in various chemical transformations. These properties have made tetrazoles valuable scaffolds for pharmaceutical development, with numerous Food and Drug Administration-approved medications containing tetrazole moieties.

Significance in Contemporary Heterocyclic Compound Research

Contemporary research into tetrazole derivatives, including this compound, has been driven by the recognition of tetrazoles as privileged scaffolds in medicinal chemistry and drug design. The tetrazole heterocycle is incorporated into active pharmaceutical ingredients of medications with various therapeutic actions, including hypotensives, diuretics, antihistamines, antibiotics, and analgesics. This broad therapeutic utility stems from the tetrazole's ability to act as a bioisostere for carboxylate groups, exhibiting similar acid-base properties with pKa values ranging from 4.5 to 4.9, comparable to carboxylic acids (4.2 to 4.4).

The metabolic stability of tetrazole-containing compounds represents a crucial advantage in pharmaceutical applications. Tetrazoles demonstrate enhanced resistance to biological metabolic degradation pathways, including β-oxidation and amino acid conjugation, compared to their carboxylic acid counterparts. This stability, combined with improved membrane penetration resulting from increased lipophilicity, contributes to prolonged half-lives in biological systems. The high density of nitrogen atoms in tetrazoles provides multiple opportunities for hydrogen bonding and π-stacking interactions with receptor recognition sites, often resulting in increased binding affinity.

Recent synthetic developments have focused on expanding the accessibility of functionalized tetrazole derivatives through innovative methodologies. Iron-catalyzed multicomponent reactions have emerged as particularly valuable approaches, enabling the formation of complex tetrazole-containing molecules with excellent selectivity. These methods facilitate the formation of multiple new chemical bonds in a single reaction vessel, providing efficient access to structurally diverse tetrazole libraries. The development of five-component reactions involving cycloketone oxime esters, alkynes, sulfur dioxide sources, and trimethylsilyl azide under iron catalysis has yielded sulfonylated tetrazoles with moderate to good yields.

The contemporary significance of compounds like this compound extends beyond traditional pharmaceutical applications. The combination of the tetrazole ring system with sulfanyl and amine functionalities creates opportunities for further chemical elaboration and incorporation into larger molecular frameworks. The sulfanyl linkage provides additional sites for oxidation reactions, potentially yielding sulfoxide or sulfone derivatives with altered properties and biological activities. The primary amine functionality offers sites for amide formation, alkylation, and other nitrogen-based chemical transformations, expanding the synthetic utility of this structural platform.

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5S/c1-9-4(6-7-8-9)10-3-2-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDREOUPUVVLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366542 | |

| Record name | 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774191-08-1 | |

| Record name | 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethylamine typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted tetrazoles.

Scientific Research Applications

Biochemical Applications

- Proteomics Research

-

Pharmacological Investigations

- The compound has been investigated for potential pharmaceutical applications, particularly in the development of new therapeutic agents. Its structural similarity to other bioactive compounds suggests it may exhibit pharmacological properties such as enzyme inhibition or receptor modulation.

Case Study 1: Inhibition of Enzymatic Activity

A study published in a peer-reviewed journal demonstrated that derivatives of tetrazole compounds, including this compound, showed significant inhibitory effects on specific enzymes involved in metabolic pathways. This finding suggests potential applications in drug design targeting metabolic disorders.

Case Study 2: Antimicrobial Properties

Research has indicated that tetrazole-containing compounds possess antimicrobial activity. In vitro studies revealed that this compound exhibited effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate their activity. The sulfur atom can also participate in redox reactions, influencing the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Structural Differences: The methyl-sulfanyl group in the target compound distinguishes it from the phenyl-substituted analog (CAS 31603-06-2) . This substitution likely enhances lipophilicity and alters metabolic stability.

Physicochemical Properties :

- The tetrazole ring contributes to hydrogen-bonding capacity and thermal stability in all analogs. However, the methyl-sulfanyl group in the target compound may increase steric hindrance compared to simpler ethylamine derivatives.

Applications :

- The target compound’s classification under intermediates and neurochemicals suggests utility in drug discovery, particularly for CNS-targeting molecules .

- In contrast, 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride is a well-characterized dopamine analog with established roles in neurotransmitter studies .

Research Findings and Gaps

- Synthetic Utility : The tetrazole moiety in the target compound is synthetically versatile, as seen in related structures used for pesticide development (e.g., triflusulfuron methyl ester analogs ).

- Safety Data: No Chemical Safety Assessment is reported for the target compound, unlike its dihydroxyphenyl analog, which has standardized GHS classifications .

- Biological Activity: While 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (a related sulfur-containing amine) is linked to neuroactive properties , the target compound’s bioactivity remains underexplored.

Biological Activity

2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is a compound of interest in medicinal chemistry due to its unique structural features, particularly the tetrazole ring and sulfur moiety. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C4H9N5S

- Average Mass : 159.21 g/mol

- Structural Characteristics : The presence of the tetrazole ring allows for mimicry of biological molecules, facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to:

- Binding to Enzymes and Receptors : The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thus modulating their activity .

- Redox Reactions : The sulfur atom in the compound can participate in redox reactions, which may influence its overall reactivity and biological effects.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. The ability of this compound to inhibit microbial growth has been explored in various studies, suggesting potential applications in treating infections.

Anticancer Potential

Recent studies have investigated the anticancer properties of tetrazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound may have similar effects .

Antioxidant Activity

Tetrazole derivatives have shown promising antioxidant activities. In vitro assays indicate that these compounds can scavenge free radicals, thereby potentially protecting cells from oxidative stress .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-ethylamine in academic research?

- Methodological Answer : A solvent-free reductive amination approach, similar to the synthesis of sulfanyl acetohydrazide derivatives, can be adapted. For example, reacting a thiol-containing tetrazole precursor with ethylamine derivatives under reflux conditions in absolute ethanol, followed by purification via ice-water precipitation, has proven effective for analogous compounds. Monitoring reaction progress via TLC (e.g., Chloroform:Methanol, 7:3) is recommended . Multi-step optimization using Design of Experiments (DoE) may improve yield .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement and SHELXS/SHELXD for structure solution. Data processing via WinGX/ORTEP ensures accurate anisotropic displacement modeling. Visualization tools like Mercury CSD can analyze intermolecular interactions and packing patterns, leveraging its Materials Module for motif comparison .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Adopt precautions for tetrazole derivatives, including:

- Use of PPE (gloves, goggles) to prevent skin/eye contact.

- Fume hoods to avoid inhalation (H315, H319, H335 hazards).

- Emergency measures per H303+H313+H333 guidelines, including rinsing with water for exposure .

Advanced Research Questions

Q. What computational methods are suitable for analyzing its electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic distributions and reactive sites. Molecular imprinting studies (e.g., using Gaussian or ORCA software) can model interactions with biological targets, as demonstrated for tyramine separation on imprinted polymers .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) under varying conditions?

- Methodological Answer : For NMR inconsistencies, use variable-temperature experiments to assess dynamic effects. IR spectral simulations via DFT (e.g., B3LYP/6-31G* basis sets) can validate experimental peaks. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies optimize synthetic yield in multi-step reactions?

- Methodological Answer : Apply kinetic control via slow reagent addition in thiol-ethylamine coupling steps. Solvent selection (e.g., ethanol for polar intermediates) and catalytic additives (e.g., triethylamine for deprotonation) enhance efficiency. Reaction monitoring via in-situ FTIR or LC-MS ensures intermediate stability .

Q. How does the tetrazole ring’s steric/electronic environment influence reactivity?

- Methodological Answer : The 1-methyl group on the tetrazole ring introduces steric hindrance, reducing nucleophilic substitution rates at the sulfanyl-ethylamine moiety. Electron-withdrawing effects of the tetrazole nitrogen atoms can polarize the S–C bond, favoring electrophilic attack. Comparative crystallographic studies of analogs (e.g., 5-[2-(tetrazolyl)ethylsulfanyl]ethyl-tetrazole) reveal packing interactions that stabilize transition states .

Notes on Methodological Rigor

- Structural Validation : Cross-validate crystallographic data with Cambridge Structural Database (CSD) entries using Mercury .

- Safety Compliance : Align protocols with GHS 1.1 standards for amine derivatives, emphasizing hazard codes H315-H335 .

- Synthesis Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) as in hydrazide derivative syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.